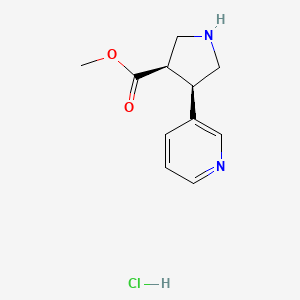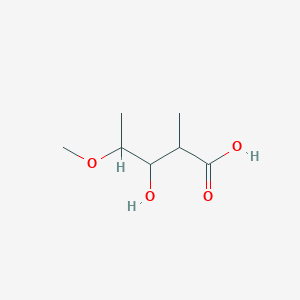
3-Hydroxy-4-methoxy-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methoxy-2-methylpentanoic acid is an organic compound with the molecular formula C7H14O4 It is a derivative of pentanoic acid, characterized by the presence of hydroxy, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxy-2-methylpentanoic acid can be achieved through several methods One common approach involves the alkylation of a suitable precursor, followed by hydroxylation and methoxylation reactions
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient conversion of raw materials into the desired product. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxy-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-keto-4-methoxy-2-methylpentanoic acid.
Reduction: Formation of 3-hydroxy-4-methoxy-2-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-methoxy-2-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methylpentanoic acid
- 3-Hydroxy-2-methylpentanoic acid
- 2-Hydroxy-4-methylpentanoic acid
Uniqueness
3-Hydroxy-4-methoxy-2-methylpentanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H14O4 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-hydroxy-4-methoxy-2-methylpentanoic acid |
InChI |
InChI=1S/C7H14O4/c1-4(7(9)10)6(8)5(2)11-3/h4-6,8H,1-3H3,(H,9,10) |
InChI Key |
MKKSXNJZKAFUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)OC)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


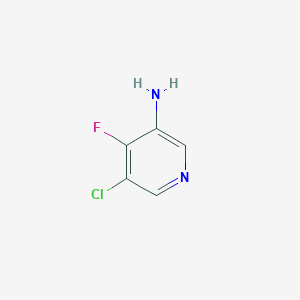
![4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine](/img/structure/B13276121.png)
![(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13276129.png)
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13276135.png)
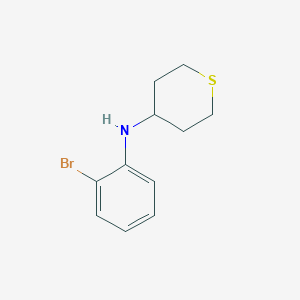
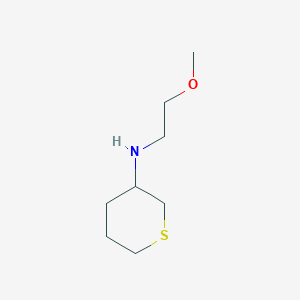



![[4-Fluoro-3-(thiophen-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13276184.png)
![3-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B13276192.png)

